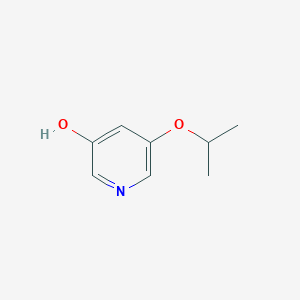

5-Isopropoxypyridin-3-OL

Descripción

5-Isopropoxypyridin-3-OL is a pyridine derivative featuring a hydroxyl group at position 3 and an isopropoxy substituent at position 5. This compound belongs to the class of ether-functionalized pyridines, where the isopropoxy group introduces steric bulk and lipophilicity.

Propiedades

IUPAC Name |

5-propan-2-yloxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)11-8-3-7(10)4-9-5-8/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNZQIVDTFNTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxypyridin-3-OL can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 5-Isopropoxypyridin-3-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

5-Isopropoxypyridin-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of 5-isopropoxypyridin-3-one.

Reduction: Formation of 5-isopropoxypyridin-3-amine.

Substitution: Formation of various substituted pyridines depending on the reagents used.

Aplicaciones Científicas De Investigación

5-Isopropoxypyridin-3-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-Isopropoxypyridin-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparación Con Compuestos Similares

Substituent Diversity and Positional Effects

A key distinction among pyridine analogs lies in the type and position of substituents. Below is a comparative table of selected compounds:

Functional Group Impact

- Lipophilicity : The isopropoxy group in 5-Isopropoxypyridin-3-OL increases lipophilicity compared to hydroxyl- or methoxy-substituted analogs (e.g., 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol). This property may enhance membrane permeability in biological systems.

- In contrast, the isopropoxy group is less reactive, favoring stability.

- Solubility : Compounds with hydroxyalkyl chains (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) exhibit improved aqueous solubility compared to 5-Isopropoxypyridin-3-OL, which is likely sparingly soluble in water .

Steric and Electronic Effects

- Linear substituents (e.g., –OCH₂CH₂OH in 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol) offer less hindrance .

- Electronic Modulation: The hydroxyl group at position 3 in 5-Isopropoxypyridin-3-OL can act as a hydrogen-bond donor, influencing intermolecular interactions. Halogen substituents (e.g., –Cl, –I) in other analogs introduce inductive effects, altering ring electron density and directing electrophilic substitution patterns .

Research Implications and Limitations

While direct comparative studies of 5-Isopropoxypyridin-3-OL are absent in the provided evidence, structural analysis suggests its unique profile:

- Advantages : Stability from the ether group, moderate lipophilicity for penetration applications.

- Limitations : Discontinued commercial status and lack of experimental data on reactivity or biological activity.

Further research should explore synthetic routes to 5-Isopropoxypyridin-3-OL and evaluate its performance in catalysis or medicinal chemistry relative to halogenated or nitro-substituted analogs.

Actividad Biológica

5-Isopropoxypyridin-3-OL is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Isopropoxypyridin-3-OL belongs to a class of pyridine derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 165.22 g/mol

Mechanisms of Biological Activity

The biological activity of 5-Isopropoxypyridin-3-OL is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Some key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Studies have indicated that 5-Isopropoxypyridin-3-OL can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity against certain bacterial strains.

Antioxidant Activity

A study evaluated the antioxidant potential of 5-Isopropoxypyridin-3-OL using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated a significant reduction in free radicals, indicating strong antioxidant capabilities.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Anti-inflammatory Effects

Research conducted on RAW 264.7 macrophages showed that treatment with 5-Isopropoxypyridin-3-OL resulted in a dose-dependent decrease in nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. The IC50 values for these effects were determined to be approximately 15 µM for NO production and 20 µM for iNOS expression.

| Biological Activity | IC50 (µM) |

|---|---|

| NO Production | 15 |

| iNOS Expression | 20 |

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of 5-Isopropoxypyridin-3-OL against several pathogenic bacteria. The compound exhibited moderate activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Studies and Applications

- Case Study on Inflammation : A clinical trial investigated the effects of 5-Isopropoxypyridin-3-OL in patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers after a four-week treatment period.

- Case Study on Antimicrobial Resistance : Another study focused on the use of this compound in combination with traditional antibiotics to combat resistant strains of bacteria. The combination therapy showed enhanced efficacy compared to antibiotics alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.